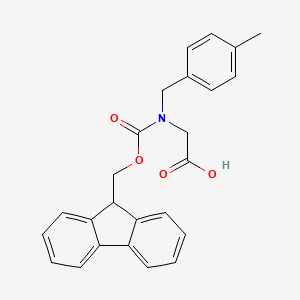

N-Fmoc-4-methylbenzyl-glycine

Description

N-Fmoc-4-methylbenzyl-glycine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a 4-methylbenzyl side chain attached to the glycine backbone.

The Fmoc group provides base-labile protection during SPPS, while the 4-methylbenzyl substituent introduces steric bulk and lipophilicity, influencing peptide solubility and conformational stability. This compound is particularly valuable in designing peptides with enhanced metabolic stability or tailored interactions in drug discovery.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-10-12-18(13-11-17)14-26(15-24(27)28)25(29)30-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCYNZUJQWSHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-4-methylbenzyl-glycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc source .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-methylbenzyl-glycine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides with the desired sequence, where the Fmoc group has been removed to expose the free amino group for further reactions .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-4-methylbenzyl-glycine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions without interference from other functional groups. The mild conditions required for deprotection facilitate further reactions.

Anticancer Activity

Research has indicated potential anticancer properties of peptides synthesized using this compound. For instance, cyclic dipeptides incorporating this residue have demonstrated cytotoxic effects against various cancer cell lines:

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclo(l-Phe-l-Hyp) | U87-MG | 14.5 |

| Cyclo(l-Leu-l-Pro) | HCT-116 | ≥50 |

These findings suggest that modifications using this compound can enhance the biological activity of peptides.

Modulation of Protein Function

Peptides containing this compound have been shown to improve interactions with target proteins. Studies indicate that such modifications can facilitate selective acylation of protein N-termini, which is crucial for developing biopharmaceuticals with enhanced efficacy.

Selective Acylation of Proteins

In one study, peptides modified with this compound were used to selectively acylate proteins, demonstrating the compound's utility in biochemical applications.

Antitumor Peptides

Another study highlighted the synthesis of antitumor peptides using this compound, revealing its potential in cancer therapy through targeted cytotoxicity.

Mechanism of Action

The primary mechanism of action for N-Fmoc-4-methylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Sterically hindered derivatives like 4-methylbenzyl-glycine may require optimized coupling reagents (e.g., HATU over HBTU) to achieve high yields.

- Biological Performance : Peptides incorporating 4-methylbenzyl-glycine show improved serum stability compared to unmodified glycine, as demonstrated in protease resistance assays.

- Knowledge Gaps: Limited data on the exact solubility or toxicity of this compound highlight the need for further empirical studies.

Biological Activity

N-Fmoc-4-methylbenzyl-glycine is a protected amino acid widely utilized in peptide synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the amino group of 4-methylbenzyl-glycine . This configuration allows for selective reactions during peptide synthesis, enhancing stability and reactivity.

The primary mechanism of action of this compound involves:

- Protection of the Amino Group: The Fmoc group shields the amino functionality from premature reactions, allowing for controlled peptide bond formation.

- Deprotection: The Fmoc group can be removed under basic conditions (typically using piperidine), exposing the free amino group for further coupling reactions with activated carboxylic acids or esters .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its role as a building block facilitates the construction of complex peptides, which are crucial for various biochemical and therapeutic applications. The ability to easily remove the Fmoc group enhances its utility in synthesizing diverse peptide sequences .

Case Studies

- Antimicrobial Activity: Research has indicated that peptides synthesized using this compound exhibit antimicrobial properties. For instance, a study on peptidomimetics demonstrated that modifications involving this compound led to significant antibacterial effects without hemolytic activity, suggesting potential for therapeutic applications .

- Protein-Protein Interactions: In a study investigating the effects of glycine substitutions in peptide motifs, it was found that incorporating this compound influenced structural stability and bioactivity of the resulting peptides. This highlights its importance in modulating protein interactions and functions .

Applications in Research and Industry

This compound is employed across various fields:

- Biochemistry: Used for studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development: Essential in creating peptide-based drugs and diagnostic tools due to its stability and ease of use in synthesis.

- Material Science: Applied in functionalizing nanostructures for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Comparison with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| N-Fmoc-Glycine | Basic amino acid | General peptide synthesis |

| N-Fmoc-Phenylalanine | Aromatic side chain | Enhances peptide hydrophobicity |

| N-Fmoc-Lysine | Basic side chain | Important for charge interactions |

| This compound | Unique 4-methylbenzyl group | Specific applications in antimicrobial peptides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.